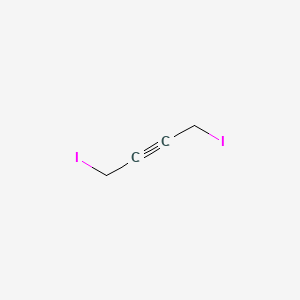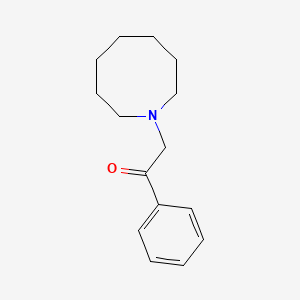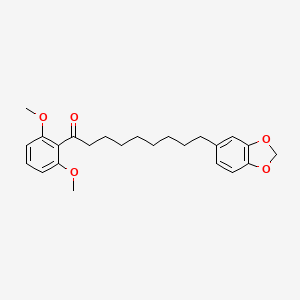![molecular formula C32H38O4 B14307884 Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate CAS No. 111671-77-3](/img/structure/B14307884.png)
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,2-dicarboxylate core with two 2,6-di(propan-2-yl)phenyl groups attached, making it a complex molecule with interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of 2,6-di(propan-2-yl)phenol with benzene-1,2-dicarboxylic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
科学的研究の応用
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its stability and unique chemical properties.
作用機序
The mechanism of action of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in organic synthesis and pharmaceutical applications.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer in polymer production.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Utilized in the production of epoxy resins.
Uniqueness
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and stability
特性
CAS番号 |
111671-77-3 |
|---|---|
分子式 |
C32H38O4 |
分子量 |
486.6 g/mol |
IUPAC名 |
bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-19(2)23-15-11-16-24(20(3)4)29(23)35-31(33)27-13-9-10-14-28(27)32(34)36-30-25(21(5)6)17-12-18-26(30)22(7)8/h9-22H,1-8H3 |
InChIキー |
LJXWYQOKYDLAIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3=C(C=CC=C3C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)





![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)

